molecular formula C14H16N4O3 B5913595 3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B5913595
M. Wt: 288.30 g/mol
InChI Key: FWIHOYMHAFKCEN-UHFFFAOYSA-N
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Description

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with an appropriate acetylating agent, followed by cyclization and hydroxylation reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound, often referred to as a pyrimidine derivative, has a complex structure that contributes to its biological activity. The presence of the acetyl group and the pyrimidine moiety enhances its interaction with biological targets, making it a candidate for drug development.

  • Antibacterial and Antifungal Properties
    • Research indicates that derivatives of 4,6-dimethylpyrimidine exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
    • The specific compound has not been extensively tested individually; however, its structural analogs have demonstrated promising results in inhibiting microbial growth.
  • Anticancer Potential
    • Pyrimidine derivatives are known for their anticancer properties. Studies have highlighted that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
    • The ability of this compound to modulate biological pathways suggests potential use in cancer therapeutics.
  • Inhibition of Enzymatic Activity
    • The compound has shown potential as an inhibitor of certain enzymes that are critical for the survival of pathogenic organisms. For example, it may target enzymes involved in folate metabolism, a pathway exploited by many bacteria .

Pharmaceutical Applications

  • Drug Development
    • Given its biological activity, 3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one is explored as a lead compound for developing new antibiotics or antifungal agents.
    • The structural modifications on the pyrimidine ring can be optimized to enhance potency and selectivity against specific pathogens.
  • Co-crystal Formation
    • The formation of co-crystals with other pharmaceutical agents can improve solubility and bioavailability. Research into co-crystalline forms involving this compound suggests enhanced pharmacokinetic properties .

Case Studies and Research Findings

StudyFindings
Demonstrated synthesis of related imidazo[1,2-a]pyridines with confirmed antibacterial activity.
Investigated the inhibitory effects on bacterial enzymes; suggested structural modifications could enhance activity.
Assessed antibacterial and antifungal activities of synthesized derivatives; found promising results against key pathogens.

Mechanism of Action

The mechanism of action of 3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of dihydrofolate synthetase, an enzyme involved in the synthesis of tetrahydrofolic acid (THF), which is essential for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring substituted with an amino group and an acetylated hydroxypyridine moiety. Its molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3} with a molecular weight of approximately 276.29 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives of compounds similar to this compound demonstrate antiviral properties against viruses such as vaccinia and cowpox. For instance, related compounds have been tested in vitro, revealing effective concentrations (EC50) in the micromolar range .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, showcasing potential as an antibiotic agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been noted to inhibit viral replication by interfering with nucleic acid synthesis.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic processes in pathogens.
  • Cellular Uptake Mechanisms : The presence of amino and hydroxyl groups may facilitate cellular uptake, enhancing its bioactivity.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antiviral Efficacy : A study focused on the antiviral properties of pyrimidine derivatives found that certain structural modifications led to enhanced activity against vaccinia virus, with EC50 values ranging from 10 to 30 µM .
  • Antimicrobial Screening : In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/TargetEffective Concentration (EC50)Reference
AntiviralVaccinia virus18 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL

Properties

IUPAC Name

3-acetyl-1-[(4,6-dimethylpyrimidin-2-yl)amino]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-7-5-8(2)16-14(15-7)17-18-9(3)6-11(20)12(10(4)19)13(18)21/h5-6,20H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIHOYMHAFKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=CC(=C(C2=O)C(=O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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